molecular formula C25H32N4O3 B1208158 N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide

N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide

Cat. No. B1208158
M. Wt: 436.5 g/mol
InChI Key: DTRXTLSLMZNMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Synthesis Techniques

  • Cyclization of Oxime Derivatives : Research by Vijn et al. (1993) discussed the cyclization of oxime derivatives of 5-oxoalkanenitriles to synthesize various pyridines, which may be relevant for the synthesis of compounds similar to N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide.

  • Use of α-Enones in Heterocyclic Synthesis : The study by Al-Shiekh et al. (2004) explored the use of specific enones in the synthesis of new heterocyclic compounds, which could be a method applicable to compounds like N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide.

Chemical Properties and Reactions

  • Pyrimidine Derivatives Synthesis : Zhao (2002) investigated the synthesis of pyrimidine derivatives, a process that might be relevant to the synthesis or properties of the compound (Zhao, 2002).

  • Catalytic Properties of Related Compounds : Liu et al. (2014) discussed the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a catalyst, which shares a structural similarity with N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide (Liu et al., 2014).

Biological and Medicinal Research

  • Anticonvulsant Activity of Similar Compounds : Afolabi and Okolie (2013) researched the anticonvulsant activity of N-(substituted)-4-aminobenzamides, which could be relevant to understanding the biological activity of N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide (Afolabi & Okolie, 2013).

  • Pyrimidinyl Nitronyl Nitroxides Synthesis : Brough et al. (2006) studied the synthesis of pyrimidinyl nitronyl nitroxides, a research area that may be related to compounds with similar structures (Brough et al., 2006).

properties

Product Name

N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide

Molecular Formula

C25H32N4O3

Molecular Weight

436.5 g/mol

IUPAC Name

N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-pyridin-2-ylpentanediamide

InChI

InChI=1S/C25H32N4O3/c1-18-13-14-21(16-19(18)2)29(17-24(31)27-20-8-3-4-9-20)25(32)12-7-11-23(30)28-22-10-5-6-15-26-22/h5-6,10,13-16,20H,3-4,7-9,11-12,17H2,1-2H3,(H,27,31)(H,26,28,30)

InChI Key

DTRXTLSLMZNMDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2CCCC2)C(=O)CCCC(=O)NC3=CC=CC=N3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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